Viridofulvin

Description

Properties

CAS No. |

1405-00-1 |

|---|---|

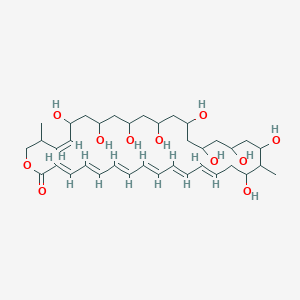

Molecular Formula |

C37H58O11 |

Molecular Weight |

678.8 g/mol |

IUPAC Name |

(3E,5E,7E,9E,11E,13E,33Z)-16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one |

InChI |

InChI=1S/C37H58O11/c1-26-16-17-28(38)18-29(39)19-30(40)20-31(41)21-32(42)22-33(43)23-34(44)24-36(46)27(2)35(45)14-12-10-8-6-4-3-5-7-9-11-13-15-37(47)48-25-26/h3-13,15-17,26-36,38-46H,14,18-25H2,1-2H3/b4-3+,7-5+,8-6+,11-9+,12-10+,15-13+,17-16- |

InChI Key |

BWKABGFZYLDQRM-UHFFFAOYSA-N |

SMILES |

CC1COC(=O)C=CC=CC=CC=CC=CC=CCC(C(C(CC(CC(CC(CC(CC(CC(CC(C=C1)O)O)O)O)O)O)O)O)C)O |

Isomeric SMILES |

CC/1COC(=O)/C=C/C=C/C=C/C=C/C=C/C=C/CC(C(C(CC(CC(CC(CC(CC(CC(CC(/C=C1)O)O)O)O)O)O)O)O)C)O |

Canonical SMILES |

CC1COC(=O)C=CC=CC=CC=CC=CC=CCC(C(C(CC(CC(CC(CC(CC(CC(CC(C=C1)O)O)O)O)O)O)O)O)C)O |

Origin of Product |

United States |

Viridofulvin Biosynthesis and Genetic Determinants

Fungal Production Strains and Cultivation Parameters

The production of viridofulvin is confined to specific fungal species and is significantly influenced by the conditions under which they are grown.

Identification of Viridofulvin Producer Fungi

Viridofulvin is primarily produced by fungi belonging to the genus Aspergillus. The most well-documented producer is Aspergillus viridinutans. wikipedia.orgnih.govnih.gov This species was first isolated in Australia and has since been identified in various soil samples globally. nih.gov While phenotypically similar to the more common Aspergillus fumigatus, A. viridinutans can be distinguished through gene sequence analyses. nih.govnih.gov Other closely related species within the section Fumigati, such as Aspergillus felis, have also been noted in contexts alongside A. viridinutans, though their capacity for viridofulvin production is a subject of ongoing research. frontiersin.org

| Viridofulvin Producing Fungi |

| Aspergillus viridinutans |

| Paecilomyces variotii |

Influence of Environmental and Cultivation Conditions on Viridofulvin Production

The synthesis of secondary metabolites like viridofulvin by fungi is highly sensitive to environmental and cultivation parameters. While specific studies detailing the optimal conditions for viridofulvin production are limited, general principles of fungal cultivation provide insight into the factors that can be manipulated to enhance yield.

Key environmental factors that typically influence fungal secondary metabolite production include:

Temperature: Fungi have optimal temperature ranges for growth and metabolite production. For instance, A. viridinutans exhibits slower growth at 37°C compared to A. fumigatus. nih.gov Temperature shifts can trigger the expression of biosynthetic gene clusters.

pH: The pH of the growth medium can affect nutrient uptake and enzyme activity, thereby influencing the production of polyketides.

Nutrient Availability: The composition of the growth medium, including the sources and concentrations of carbon and nitrogen, is a critical factor. Aspergillus viridinutans can be cultivated on various media such as Czapek yeast extract agar (B569324) (CYA) and Malt Extract Agar Oxoid® (MEAOX). wikipedia.org The specific nutrient composition of these media will directly impact the metabolic pathways, including the biosynthesis of viridofulvin.

Aeration: As aerobic organisms, fungi require oxygen for growth and many metabolic processes, including the oxidative steps often involved in polyketide biosynthesis.

Light: Light can act as a signaling molecule for some fungi, influencing their development and secondary metabolism.

Optimizing these parameters is a key strategy in maximizing the production of viridofulvin for research and potential applications.

Elucidation of the Viridofulvin Biosynthetic Pathway

The biosynthesis of viridofulvin is a complex process involving a series of enzymatic reactions orchestrated by a dedicated gene cluster. At its core is a polyketide synthase, a large multifunctional enzyme responsible for building the carbon skeleton of the molecule.

Proposed Enzymatic Steps in Viridofulvin Formation

The biosynthesis of viridofulvin is believed to follow a pathway characteristic of many fungal polyketides. While the complete enzymatic cascade is still under investigation, a proposed sequence of events can be inferred from related biosynthetic pathways. researchgate.net The process begins with the assembly of a polyketide chain from simple acyl-CoA precursors. This is followed by a series of modifications including methylation, reduction, and cyclization to form the initial monomeric unit. The final step involves the dimerization of two of these monomers, a process often catalyzed by enzymes like laccases, to form the final viridofulvin structure. researchgate.net

Role of Polyketide Synthases (PKS) in Viridofulvin Biosynthesis

Polyketide synthases (PKSs) are the central enzymes in the biosynthesis of polyketides, including viridofulvin. nih.govmdpi.com These enzymes catalyze the iterative condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to generate a long poly-β-keto chain. mdpi.comnih.gov Fungal PKSs are often Type I PKSs, which are large, multifunctional proteins containing multiple catalytic domains. mdpi.com

The viridofulvin biosynthetic pathway likely employs a non-reducing polyketide synthase (nrPKS). This type of PKS synthesizes an aromatic polyketide scaffold through a series of condensation and cyclization reactions without the reductive steps (ketoreduction, dehydration, and enoylreduction) that are characteristic of fatty acid synthesis and the biosynthesis of reduced polyketides. researchgate.net The resulting polyketide intermediate then undergoes further modifications by other enzymes in the biosynthetic cluster to yield viridofulvin.

Characterization of Key Biosynthetic Enzymes

Research into the viridofulvin gene cluster has begun to identify and characterize the specific enzymes responsible for its synthesis. researchgate.net While detailed biochemical characterization of every enzyme is ongoing, the functions of several key enzymes can be predicted based on homology to enzymes in other well-studied polyketide pathways.

| Enzyme Type | Proposed Function in Viridofulvin Biosynthesis |

| Non-Reducing Polyketide Synthase (nrPKS) | Catalyzes the formation of the polyketide backbone from acyl-CoA precursors. |

| O-Methyltransferase | Adds a methyl group to a hydroxyl group on the polyketide intermediate. |

| Short-Chain Dehydrogenase/Reductase | Reduces a keto group to a hydroxyl group. |

| Laccase | Catalyzes the oxidative dimerization of two monomeric precursors to form the final viridofulvin molecule. researchgate.net |

| Hydrolase (catalytically inactive) | May act as a dirigent protein to control the stereochemistry of the dimerization process. researchgate.net |

The identification and characterization of these enzymes are crucial for understanding the intricate molecular logic behind viridofulvin biosynthesis and for enabling future efforts in biosynthetic engineering to produce novel analogs of this complex natural product. nih.govnih.govfrontiersin.org

Amidotransferases

There is no published research identifying or characterizing any amidotransferases involved in the Viridofulvin biosynthetic pathway.

Oxygenases

The specific oxygenases that may participate in the modification of the Viridofulvin scaffold have not been identified or studied.

O-methyltransferases

There is no information available on the O-methyltransferases that might be responsible for methylation steps during Viridofulvin biosynthesis.

Reductases

The reductases that could be involved in the biosynthetic pathway of Viridofulvin have not been described in scientific literature.

Isoprenyl Diphosphate (B83284) Synthases

There is no evidence to suggest the involvement of isoprenyl diphosphate synthases in the biosynthesis of Viridofulvin, which is likely a polyketide.

Genetic Basis of Viridofulvin Production

Identification and Annotation of Viridofulvin Biosynthetic Gene Clusters

A biosynthetic gene cluster responsible for the production of Viridofulvin has not been identified or annotated in any organism.

Functional Genomics Approaches for Pathway Dissection

Functional genomics provides the tools to connect putative genes within a biosynthetic gene cluster (BGC) to their specific roles in the production of a natural product. For a compound like Viridofulvin, identifying the BGC is the first critical step, often accomplished through genome mining for key enzymes like polyketide synthases (PKSs). Once a candidate BGC is identified, functional genomics techniques are employed to dissect the pathway.

A primary approach is targeted gene deletion or disruption . This involves creating knockout mutants for each putative gene in the cluster. By comparing the metabolite profile of the wild-type fungus with that of each mutant, the function of the disrupted gene can be inferred. For instance, deletion of the core PKS gene would be expected to abolish the production of Viridofulvin and its intermediates entirely. Deletion of a tailoring enzyme, such as an oxygenase or methyltransferase, might lead to the accumulation of a pathway intermediate or the production of a novel analogue.

This methodology was successfully applied to elucidate the functions of genes in the griseofulvin (B1672149) and viridicatumtoxin (B611690) BGCs in Penicillium aethiopicum. nih.gov Researchers performed targeted deletions of the non-reducing PKS genes, gsfA and vrtA, which resulted in the complete loss of griseofulvin and viridicatumtoxin production, respectively, confirming their central role in the biosynthesis of these compounds. nih.gov Similarly, the deletion of gsfI, a putative chlorinase gene within the griseofulvin cluster, led to the accumulation of dechlorogriseofulvin, pinpointing its function in the chlorination step of griseofulvin biosynthesis. nih.gov

Another powerful functional genomics tool is gene expression analysis , such as quantitative PCR (qPCR). This technique can be used to study the regulation of the BGC. For example, in the study of the viriditoxin biosynthetic gene cluster in Paecilomyces variotii, qPCR was used to demonstrate that the deletion of a putative transcription factor gene, vdtR, resulted in reduced transcript levels of other genes within the vdt cluster, confirming its role as a pathway-specific regulator. nih.gov

Table 1: Illustrative Data from Gene Deletion Studies in P. aethiopicum

| Gene Deleted | Parent Compound | Observed Metabolite Profile | Inferred Gene Function |

| gsfA (PKS) | Griseofulvin | Absence of griseofulvin and related intermediates | Core scaffold synthesis |

| gsfI (Chlorinase) | Griseofulvin | Accumulation of dechlorogriseofulvin | Chlorination of the polyketide backbone |

| vrtA (PKS) | Viridicatumtoxin | Absence of viridicatumtoxin | Core scaffold synthesis |

Molecular Tools for Gene Manipulation and Pathway Elucidation

A variety of molecular tools are available for the genetic manipulation of filamentous fungi to elucidate biosynthetic pathways. nih.gov These tools are essential for the functional genomics approaches described above.

Homologous recombination is a fundamental technique used for targeted gene replacement or disruption. This method relies on the cell's natural DNA repair machinery to exchange a segment of DNA with an engineered construct containing a selectable marker flanked by regions of homology to the target gene. This has been the cornerstone for creating the knockout mutants used in the study of many fungal polyketide pathways. davidmoore.org.uk

More recently, CRISPR-Cas9 technology has emerged as a highly efficient and precise tool for genome editing in fungi. nih.gov This system uses a guide RNA to direct the Cas9 nuclease to a specific DNA sequence, where it creates a double-strand break. This break can then be repaired by the cell, leading to gene disruption or, if a donor template is provided, precise gene editing. The application of CRISPR-Cas9 can significantly accelerate the process of dissecting a biosynthetic pathway by allowing for the rapid creation of multiple mutant strains.

RNA interference (RNAi) is another technique used to investigate gene function by silencing the expression of a target gene at the post-transcriptional level. davidmoore.org.uk While it may not always result in a complete loss of function like a gene deletion, it can provide valuable insights into the role of essential genes where a full knockout might be lethal.

Table 2: Comparison of Molecular Tools for Fungal Gene Manipulation

| Tool | Mechanism | Advantages | Limitations |

| Homologous Recombination | DNA exchange via cellular repair | Stable and complete gene knockout | Lower efficiency in some fungal species |

| CRISPR-Cas9 | Targeted DNA cleavage by Cas9 nuclease | High efficiency, precision, multiplexing capability | Potential for off-target effects |

| RNA Interference (RNAi) | Post-transcriptional gene silencing | Useful for studying essential genes | Incomplete knockdown, transient effects |

Advanced Methodologies for Biosynthesis Research

Isotope-Assisted Metabolomics for Pathway Analysis

Isotope-assisted metabolomics is a powerful technique for elucidating biosynthetic pathways by tracing the flow of atoms from labeled precursors into the final natural product. scripps.edu In the context of Viridofulvin biosynthesis, this would involve feeding the producing fungal culture with isotopically labeled precursors, such as ¹³C-labeled acetate (B1210297) or methionine.

The resulting Viridofulvin would be isolated, and the positions of the incorporated isotopes would be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This information provides direct evidence for the building blocks of the molecule and can help to deduce the cyclization pattern of the polyketide chain. For example, feeding with [1- ¹³C]-acetate and [2- ¹³C]-acetate would reveal the orientation of the acetate units in the polyketide backbone. Feeding with [¹³C-methyl]-methionine would identify the origin of any methyl groups, confirming the involvement of methyltransferases.

This approach has been fundamental in understanding the biosynthesis of many fungal polyketides. For instance, early studies on griseofulvin and other aromatic polyketides used ¹³C-labeled acetate to validate the "polyketide hypothesis" and to determine how the linear polyketide chain folds to form the complex cyclic structure. nih.govnih.gov

Modern isotope-assisted metabolomics combines stable isotope labeling with high-resolution MS to track the incorporation of labels not just into the final product but also into pathway intermediates. nih.govfrontiersin.org This allows for a more dynamic view of the biosynthetic pathway and can help to identify previously unknown intermediates.

Heterologous Expression Systems for Engineered Biosynthesis of Viridofulvin

Heterologous expression involves taking the biosynthetic gene cluster for a natural product from its native producer and expressing it in a more genetically tractable host organism. nih.govrsc.org This approach is particularly useful when the native producer is difficult to cultivate or genetically manipulate. For Viridofulvin, if its BGC were identified, it could be expressed in a model fungal host like Aspergillus nidulans or the yeast Saccharomyces cerevisiae. frontiersin.orgresearchgate.net

There are several advantages to this approach. Firstly, it provides definitive proof that the cloned gene cluster is responsible for the biosynthesis of the compound. Secondly, it allows for the production of the compound in a host that may have a higher yield or is more suitable for industrial fermentation. Thirdly, it facilitates the study of individual enzymes in the pathway by expressing them alone or in various combinations. This can be used to produce pathway intermediates or to create novel "unnatural" natural products through combinatorial biosynthesis.

The development of efficient systems for heterologous expression has been a significant advancement in the field of natural product research. For example, a platform for heterologous expression in A. nidulans has been used to express cryptic PKS genes from Aspergillus terreus, leading to the discovery of new compounds. researchgate.net Similarly, S. cerevisiae has been engineered to produce a variety of polyketides. frontiersin.org

Table 3: Common Heterologous Hosts for Fungal Polyketide Biosynthesis

| Host Organism | Key Features | Advantages for Polyketide Production |

| Aspergillus nidulans | Genetically tractable fungus, well-characterized secondary metabolism | Proper folding and post-translational modification of fungal enzymes |

| Saccharomyces cerevisiae | Well-established genetic tools, rapid growth | High-throughput screening, simplified product purification |

| Escherichia coli | Rapid growth, simple cultivation | High protein expression levels, but may require codon optimization and lack of PTMs |

Advanced Structural Elucidation and Stereochemistry of Viridofulvin

Modern Spectroscopic Techniques for Viridofulvin Structure Determination

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of modern chemical analysis. espublisher.com Techniques such as NMR and MS are indispensable in pharmaceutical and natural product research for elucidating molecular structures and confirming their identities. jbclinpharm.orgspectroscopyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. slideshare.netweebly.com It is based on the quantum mechanical magnetic properties of an atom's nucleus. For the structural elucidation of viridofulvin, a suite of NMR experiments, from simple one-dimensional to complex multi-dimensional techniques, are employed to map out the connectivity and spatial arrangement of atoms. weebly.comemerypharma.com

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are the foundational steps in the structural analysis of organic compounds. weebly.com

¹H NMR: The ¹H NMR spectrum of viridofulvin provides crucial information regarding the number of different types of protons, their electronic environments, and their neighboring protons. Key parameters derived from the spectrum include:

Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), indicates the electronic environment of the proton. Protons attached to or near electronegative atoms or unsaturated groups are typically shifted downfield (to higher ppm values). libretexts.org

Integration: The area under a proton signal is directly proportional to the number of protons it represents. researchgate.net

Multiplicity (Splitting Pattern): The splitting of a proton signal into multiple peaks (e.g., doublet, triplet, quartet) is caused by the influence of neighboring protons. The pattern of splitting reveals the number of adjacent protons. libretexts.org

Coupling Constant (J): The distance between the split peaks, measured in Hertz (Hz), provides information about the dihedral angle between adjacent protons, which is critical for determining stereochemistry. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in viridofulvin gives rise to a distinct signal. The chemical shift of these signals helps in identifying the types of carbon atoms present (e.g., C=O, C=C, C-O, CH, CH₂, CH₃).

A representative, though not exhaustive, table of expected ¹H and ¹³C NMR chemical shifts for key functional groups likely present in viridofulvin is provided below. Actual experimental values would be necessary for a complete assignment.

| Functional Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.0 - 10.0 | 190 - 200 |

| Alkene (C=C-H) | 4.5 - 6.5 | 100 - 150 |

| Alcohol (-CH-OH) | 3.0 - 4.5 | 50 - 90 |

| Methyl (-CH₃) | 0.7 - 1.5 | 10 - 30 |

| This table provides generalized chemical shift ranges and is for illustrative purposes only. Actual values for viridofulvin would require experimental data. |

While 1D NMR provides fundamental data, the complexity of a molecule like viridofulvin often leads to overlapping signals, making a complete structural assignment challenging. weebly.com Two-dimensional (2D) NMR experiments overcome this by spreading the signals across two frequency axes, revealing correlations between different nuclei. weebly.comemerypharma.com

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. emerypharma.com It is instrumental in identifying spin systems and piecing together fragments of the molecule by tracing proton-proton connectivities. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear correlation experiments that map the correlation between protons and the carbons to which they are directly attached. weebly.com This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. weebly.com It is particularly powerful for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons).

TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system, not just those that are directly coupled. weebly.com It is useful for identifying all the protons belonging to a particular molecular fragment.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, even if they are not directly connected by bonds. diva-portal.org The intensity of the cross-peaks is related to the distance between the protons, providing crucial information for determining the relative stereochemistry and conformation of the molecule.

The collective interpretation of these 2D NMR datasets allows for the step-by-step assembly of the complete chemical structure of viridofulvin. anu.edu.au

Isotopic labeling involves the incorporation of specific isotopes, such as ¹³C, ¹⁵N, or ²H, into the molecule being studied. nih.govsigmaaldrich.com While not as common for natural product structure elucidation as it is for proteins, it can be a powerful tool to simplify complex spectra or to probe specific sites. nih.govnih.gov

For a compound like viridofulvin, if it were to be chemically modified or synthesized, the introduction of a fluorine atom would enable the use of ¹⁹F NMR . Fluorine-19 is a 100% naturally abundant, spin-1/2 nucleus, making ¹⁹F NMR a highly sensitive technique. diva-portal.orgiapchem.org Its large chemical shift range and sensitivity to the local electronic environment would make it a valuable probe for studying molecular interactions or confirming structural features in fluorinated analogues of viridofulvin. diva-portal.orgiapchem.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. bioanalysis-zone.com It is a destructive technique that provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) is a critical tool in the analysis of unknown compounds like viridofulvin. hilarispublisher.comunivie.ac.at Unlike standard mass spectrometry which provides nominal mass, HRMS can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). bioanalysis-zone.com

This high precision allows for the unambiguous determination of the elemental formula of viridofulvin. By comparing the experimentally measured exact mass to the calculated masses of potential formulas, the correct molecular formula can be identified with a high degree of confidence. bioanalysis-zone.comnih.gov For example, HRMS can easily distinguish between two different molecules that have the same nominal mass but different elemental compositions. bioanalysis-zone.com

The molecular formula for viridofulvin is C₃₇H₅₈O₁₁. nih.gov HRMS would confirm this by providing an exact mass measurement that corresponds to this combination of atoms.

In addition to determining the molecular formula, HRMS can be coupled with techniques like liquid chromatography (LC-MS) to analyze complex mixtures and to study the fragmentation of the parent ion. mdpi.comrsc.org The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable clues about its substructures, which can then be used to corroborate the structural fragments identified by NMR spectroscopy.

Computational Approaches in Viridofulvin Structural Analysis

Computational chemistry provides powerful tools that complement experimental data, aiding in the validation of proposed structures and the interpretation of complex spectra.

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to model the electronic structure and geometry of molecules. mdpi.comacs.org These calculations can predict molecular properties, including stable conformations, spectroscopic data (NMR, IR, UV-Vis), and thermodynamic stability. nih.govupv.es For a molecule as complex as Viridofulvin, quantum chemical modeling can be used to compare the calculated properties of a proposed structure with experimental data. For example, in the study of the related polyene chainin, ab initio molecular-orbital calculations were used to confirm the conformational stability of its 28-membered ring, corroborating the findings from X-ray analysis. oup.com Such computational validation is a crucial step in confirming the structural assignment of complex natural products.

The field of structural elucidation is increasingly benefiting from the application of machine learning (ML) and artificial intelligence (AI). arxiv.org ML models can be trained on vast datasets of known compounds and their corresponding spectra to predict spectroscopic properties for new candidate structures with high speed and accuracy. acs.org This can significantly accelerate the process of identifying the correct structure from a list of possibilities. Furthermore, ML frameworks are being developed to solve the "inverse problem": predicting a molecular structure directly from its spectral data (e.g., NMR or MS). arxiv.org While specific applications of ML to Viridofulvin have not been reported, these cutting-edge techniques hold immense potential for streamlining the analysis of this and other complex polyene macrolides in the future.

Large Language Models (LLMs) are emerging as a novel tool in chemistry, capable of assisting with the complex reasoning required for spectral interpretation. sciopen.commdpi.com These AI models can be integrated into analysis workflows to interpret raw data and fitted parameters from techniques like XPS and NMR. upv.esmdpi.com An LLM can process spectral data alongside a proposed structure and provide a text-based evaluation, explaining how the spectral features support or contradict the structure. sciopen.com This approach mimics the reasoning process of a human expert, helping to identify inconsistencies and build confidence in a structural assignment. upv.es For a molecule like Viridofulvin, where spectral data can be complex and ambiguous, an LLM could serve as a powerful "assistant" to the chemist, offering reasoned interpretations and highlighting subtle features that might otherwise be overlooked.

Challenges and Frontiers in Viridofulvin Structure Elucidation

The structural elucidation of Viridofulvin, a complex polyene macrolide, is fraught with challenges that push the limits of current analytical methodologies. researchgate.netcatalysis.blog These challenges stem from the inherent structural complexity of the molecule, including its large size, multiple stereocenters, and the presence of a conjugated polyene system. researchgate.netnih.gov

One of the primary hurdles is the sheer complexity and size of the Viridofulvin molecule. catalysis.blog Large molecules often yield intricate and overlapping signals in nuclear magnetic resonance (NMR) spectra, making unambiguous assignment of all protons and carbons a formidable task. jeolusa.comnih.gov The presence of numerous hydroxyl groups along the macrolide ring further complicates NMR analysis due to the potential for hydrogen bonding and conformational flexibility.

A significant challenge lies in determining the absolute and relative stereochemistry of the numerous chiral centers within the Viridofulvin structure. rsc.org While various 2D NMR techniques, such as COSY and NOESY, can provide information about through-bond and through-space correlations to help establish relative stereochemistry, these methods can be limited by the molecule's flexibility and the potential for ambiguous results. rsc.orghyphadiscovery.com Establishing the absolute configuration often requires more advanced techniques or chemical degradation, which can be challenging to perform on small sample quantities. The PubChem entry for Viridofulvin notes that conformer generation is disallowed due to too many undefined stereocenters, highlighting this significant challenge. nih.gov

The conjugated hexaene-ketone chromophore, a key feature of Viridofulvin, while useful for detection via UV-Vis spectroscopy, also contributes to the molecule's instability. researchgate.net Polyenes are susceptible to isomerization and degradation upon exposure to light, heat, or acidic/basic conditions, which can complicate isolation, purification, and the acquisition of consistent spectroscopic data.

Frontiers in the structural elucidation of complex natural products like Viridofulvin are being pushed by advancements in a variety of analytical and computational methods. nih.gov

Advanced Spectroscopic and Spectrometric Techniques:

High-Field NMR and Cryoprobes: The use of higher field strength NMR spectrometers (e.g., 700 MHz and above) and cryogenic probes significantly enhances sensitivity and resolution, allowing for the analysis of smaller sample amounts and helping to resolve complex spectral overlap. nih.govhyphadiscovery.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is crucial for determining the molecular formula with high accuracy. shimadzu.comresearchgate.net Advanced MS techniques, such as tandem MS (MS/MS) and ion mobility spectrometry (IMS), can provide valuable information about the molecule's fragmentation patterns and three-dimensional shape, aiding in structural confirmation. rfi.ac.uk

MicroED (Microcrystal Electron Diffraction): This emerging technique has the potential to determine the three-dimensional structure of molecules from nanocrystals, which are often easier to obtain than the larger single crystals required for traditional X-ray crystallography. nih.gov This could be a game-changer for molecules like Viridofulvin that are difficult to crystallize.

Computational Chemistry:

Density Functional Theory (DFT) Calculations: DFT calculations are increasingly used to predict NMR chemical shifts and other spectroscopic properties for proposed structures. nih.gov By comparing the calculated data with experimental spectra, researchers can gain confidence in their structural assignments.

Machine Learning: New machine learning frameworks are being developed to predict molecular structures directly from 1D NMR spectra, which could one day streamline the elucidation process for complex molecules. nih.gov

Synthetic and Biosynthetic Approaches:

Chemical Synthesis: The total synthesis of a proposed structure and comparison of its spectroscopic data with that of the natural product remains the ultimate proof of structure. rsc.org

Biosynthetic Gene Cluster Analysis: Identifying and analyzing the gene cluster responsible for producing Viridofulvin can provide clues about its building blocks and the enzymatic steps involved in its assembly, offering insights into its structure.

Molecular Mechanisms of Viridofulvin Action

Identification of Viridofulvin Molecular Targets and Binding Interactions

The precise molecular targets of Viridofulvin, a naturally occurring antifungal agent, remain an active area of investigation. However, research into related compounds and general principles of drug-target interaction provides a framework for understanding its potential mechanisms. The identification of these targets is crucial for elucidating how Viridofulvin exerts its biological effects.

Cellular and Sub-Cellular Localization of Viridofulvin Activity

The efficacy of a compound is often dictated by its ability to accumulate at specific sites within a cell. Viruses, for instance, are known to alter the subcellular localization of host proteins to facilitate their own replication cycle, often drawing cytoplasmic proteins to replication sites at membranes of the endoplasmic reticulum, chloroplasts, or mitochondria. nih.govnih.gov While the specific subcellular destination of Viridofulvin is not yet fully detailed in available research, it is understood that for a drug to be effective, it must interact with cellular membranes to cross them and reach its intracellular targets. nih.gov The interaction with and transport across these membranes are critical first steps in its mechanism of action.

Protein-Ligand Interaction Analysis using Mass Spectrometry-Based Screening

Modern analytical techniques are pivotal in identifying the specific proteins that a small molecule like Viridofulvin interacts with. Mass spectrometry (MS) has emerged as a powerful tool for studying protein-ligand interactions. nih.govmanchester.ac.uk Techniques such as electrospray ionization mass spectrometry (ESI-MS) allow for the gentle transfer of non-covalent protein-ligand complexes from solution to the gas phase, enabling the determination of binding stoichiometry and the identification of the interacting partners. researchgate.net

Further detailed structural information can be obtained using hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS). nih.govnih.gov This method can reveal the location of the interaction on the protein and any conformational changes that occur upon ligand binding. nih.govnih.gov These mass spectrometry-based approaches are instrumental in drug discovery for screening potential drug candidates and for the quantitative biophysical analysis of their interactions with target proteins. nih.govrsc.org

Table 1: Mass Spectrometry Techniques for Protein-Ligand Interaction Analysis

| Technique | Principle | Information Gained |

| Electrospray Ionization MS (ESI-MS) | Gentle ionization method that preserves non-covalent interactions. researchgate.net | Direct evidence of complex formation and binding stoichiometry. researchgate.net |

| Hydrogen/Deuterium Exchange MS (HDX-MS) | Measures the rate of deuterium exchange of backbone amide hydrogens. nih.gov | Identifies ligand binding sites and conformational changes in the protein upon binding. nih.govnih.gov |

This table is based on data from multiple sources. nih.govresearchgate.netnih.gov

Investigation of Viridofulvin's Impact on Essential Cellular Pathways

The antifungal activity of Viridofulvin likely stems from its ability to disrupt one or more essential cellular pathways. Viral infections, for example, can significantly alter host cell gene expression, often leading to the downregulation of cellular mRNAs to favor viral replication. nih.gov Similarly, Viridofulvin may interfere with critical processes such as transcriptional regulation, protein synthesis, or signaling pathways. nih.gov The interaction of a drug with its target can trigger a cascade of events, modulating the activity of key proteins and altering the normal functioning of the cell. Understanding these downstream effects is essential to fully comprehend the compound's mechanism of action.

Elucidation of Specific Mechanisms of Viridofulvin Interaction with Biological Systems

Delving deeper into the molecular interactions of Viridofulvin can reveal the specific biochemical consequences of its binding to target molecules.

Enzymatic Inhibition and Modulation by Viridofulvin

A primary mechanism by which drugs exert their effects is through the inhibition or modulation of enzyme activity. rroij.com Enzyme inhibitors can be classified as reversible, binding through non-covalent interactions, or irreversible, forming covalent bonds with the enzyme. rroij.com By targeting key enzymes in vital metabolic or signaling pathways, a compound can effectively disrupt cellular function. rroij.com

For instance, inhibitors of γ-secretase, a membrane-embedded protease, are being investigated as therapeutics for Alzheimer's disease. nih.gov These inhibitors can act by directly blocking the active site or by binding to an allosteric site to modulate the enzyme's activity. nih.govnih.gov It is plausible that Viridofulvin's antifungal properties are due to the inhibition of a crucial fungal enzyme. The study of enzyme kinetics and the structural analysis of the drug-enzyme complex can provide detailed insights into the mechanism of inhibition.

Table 2: Examples of Enzymatic Inhibition and Modulation

| Modulator Type | Mechanism of Action | Example Target |

| Inhibitor | Blocks the active site or an allosteric site to prevent substrate binding or catalysis. rroij.comnih.gov | γ-secretase nih.gov |

| Modulator | Binds to an allosteric site to alter the enzyme's activity without complete inhibition. nih.govnih.gov | γ-secretase nih.govnih.gov |

This table is based on data from multiple sources. rroij.comnih.govnih.gov

Interactions with Cellular Membranes and Components

The interaction of a drug with the cell membrane is a critical determinant of its biological activity. nih.gov The lipid bilayer is not merely a passive barrier but can be a direct target for drug action. nih.gov Compounds can induce structural changes in the lipid phase, which in turn can disturb membrane function and indirectly modulate the activity of membrane-associated proteins. nih.gov

The binding of proteins to membrane components, such as the interaction of vinculin with phosphatidylinositide 4,5-bisphosphate (PIP2), plays a crucial role in cellular processes like cell adhesion and migration. nih.gov It is possible that Viridofulvin interacts with specific lipids or proteins within the fungal cell membrane, altering its integrity or the function of embedded proteins, ultimately contributing to its antifungal effect.

Modulation of Cell Signaling Pathways

Extensive searches of scientific literature and research databases did not yield specific information regarding the modulation of cell signaling pathways by the chemical compound Viridofulvin. At present, there is a lack of published research detailing the specific molecular pathways that Viridofulvin may interact with or modulate.

While research exists for structurally related compounds, such as Griseofulvin (B1672149), these findings are not directly applicable to Viridofulvin. The scientific community has not yet characterized the effects of Viridofulvin on key signaling cascades involved in cellular processes such as proliferation, apoptosis, or stress responses. Therefore, no data tables or detailed research findings on this specific topic can be provided at this time.

Further investigation and dedicated studies are required to elucidate the molecular mechanisms of Viridofulvin and its potential influence on cellular signaling.

Viridofulvin Analogues and Structure Activity Relationship Sar Studies

Design and Synthesis of Griseofulvin (B1672149) Derivatives and Analogues

The unique structural framework of Griseofulvin has spurred the development of diverse synthetic strategies aimed at creating novel derivatives. These approaches range from modifying the original natural product to building its complex core from simpler starting materials.

Strategies for Semi-Synthetic Modification of Griseofulvin

Semi-synthetic modification of the Griseofulvin scaffold has been a prominent strategy for generating a wide array of analogues. This approach leverages the readily available natural product as a starting material, allowing for targeted chemical changes at various positions. Researchers have successfully modified the A-ring, C-ring, and the methoxy group on the B-ring of the Griseofulvin molecule.

Common semi-synthetic strategies include:

Derivatization of the 4'-carbonyl group: The ketone at the 4' position has been a key target for modifications, leading to the synthesis of oximes and other derivatives. For instance, the creation of an oxime from a 2'-benzyloxy analogue of Griseofulvin resulted in a compound with a 25-fold increase in activity against centrosomal clustering in cancer cells compared to the parent Griseofulvin. medcentral.com

Modification at the 2' position: The enol ether at the 2' position has been altered to explore its role in biological activity. Studies have shown that replacing the methoxy group at this position with benzyloxy and 4-methylbenzyloxy groups can enhance activity. medcentral.com

Alterations at the 4, 5, and 6 positions: Modifications at these positions on the A-ring have also been explored. However, many of these changes have been found to result in inactive molecules, highlighting the importance of this region for biological function. nih.govmedcentral.com

Total Synthesis Approaches for Griseofulvin and its Analogues

While semi-synthesis provides a direct route to many derivatives, total synthesis offers the advantage of creating analogues with more profound structural changes that are not accessible through simple modifications of the natural product. Various total synthesis strategies have been developed, often involving complex multi-step reaction sequences to construct the characteristic spirocyclic core of Griseofulvin. These synthetic routes provide access to a broader chemical space and enable the preparation of analogues with significant alterations to the core structure, which is crucial for in-depth SAR studies. researchgate.net

High-Throughput Synthesis Platforms for Griseofulvin Analogue Libraries

The need to explore a vast chemical space for drug discovery has led to the adoption of high-throughput synthesis platforms. goodrx.comdrugbank.com These automated systems enable the rapid generation of large and diverse libraries of compounds, which is essential for identifying initial hits and for subsequent lead optimization. drugbank.com By employing parallel synthesis techniques, researchers can efficiently produce numerous Griseofulvin analogues in formats suitable for high-throughput screening. drugbank.comnih.gov This approach significantly accelerates the process of identifying derivatives with desired biological activities and helps in building comprehensive SAR models.

Elucidation of Structure-Activity Relationships (SAR) of Griseofulvin Analogues

SAR studies are fundamental to understanding how the chemical structure of Griseofulvin and its analogues relates to their biological activity. By systematically modifying different parts of the molecule and evaluating the resulting changes in efficacy, researchers can map out the key structural features required for molecular interactions.

Correlation between Griseofulvin Structural Features and Biological Activity

Through the synthesis and biological evaluation of numerous Griseofulvin analogues, several key structural features have been identified as crucial for activity:

The Spirocyclic Core: The spiro junction between the two ring systems is a defining feature of Griseofulvin and is generally considered essential for its biological function.

The Enone System in the C-ring: The conjugated enone system in the cyclohexenone ring is a critical pharmacophore.

The 4' Position: The nature of the substituent at the 4' position has been shown to significantly influence antifungal activity. Three-dimensional quantitative structure-activity relationship (3D-QSAR) analyses have indicated that bulky and electronegative acyl-substituted groups at this position are favorable for increased activity against certain phytopathogenic fungi. nih.gov

The 2' Position: The enol ether at the 2' position is vital. SAR studies have demonstrated that this feature must be present for activity. medcentral.com

The following table summarizes the antifungal activity of selected Griseofulvin derivatives against the phytopathogenic fungus Colletotrichum gloeosporioides.

| Compound | Substituent at 4' Position | IC50 (μg/mL) |

| Griseofulvin | -OCH3 | >100 |

| 6c | -CO(CH2)2CH3 | 47.25 ± 1.46 |

| 6e | -CO(CH2)4CH3 | 49.44 ± 1.50 |

| 6f | -CO(CH2)5CH3 | 53.63 ± 1.74 |

| Thiophanate-methyl (Control) | N/A | 69.66 ± 6.07 |

| Data sourced from a study on the antifungal activity of Griseofulvin derivatives. nih.gov |

Impact of Specific Functional Group Modifications on Molecular Interactions

The modification of specific functional groups on the Griseofulvin scaffold has a direct impact on how the molecule interacts with its biological targets. For instance, in the context of anticancer activity, modifications have revealed differences in the mode of action against fungal and mammalian cells. nih.gov While tubulin has been proposed as a target in both, the disparate SAR data for antifungal and anticancer activities suggest that the molecular interactions are different. nih.gov

For example, 2'-benzyloxy-2'-demethoxy-griseofulvin showed low activity against fungi but was among the most potent compounds against the MDA-MB-231 breast cancer cell line. nih.gov This highlights how a specific modification—the replacement of the 2'-methoxy group with a benzyloxy group—dramatically alters the compound's interaction with its biological targets, leading to a shift in its activity profile.

Conformational Analysis and Stereochemical Influence on Viridofulvin Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For a complex molecule like Viridofulvin, which belongs to the spirocyclic grisan family of natural products, both its conformation (the spatial arrangement of atoms that can be changed by rotation about single bonds) and its stereochemistry (the fixed 3D arrangement of atoms) are critical determinants of its interaction with biological targets. The core grisan scaffold's formation is a crucial step for the compound's activity.

Computational Chemistry in Viridofulvin Analogue Design and SAR Analysis

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to accelerate the design and optimization of therapeutic agents. researchgate.net For Viridofulvin and its analogues, computational approaches provide profound insights into their structure-activity relationships (SAR), guiding the synthesis of novel derivatives with enhanced potency or altered target specificity. nih.gov These in silico techniques allow researchers to build and analyze three-dimensional models of molecules, predict their properties, and simulate their interactions with biological targets, thereby reducing the time and cost associated with laboratory experiments. researchgate.net By employing a suite of computational methods, scientists can rationally design new analogues, predict their binding affinities, and understand the molecular basis for their biological effects. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bg.ac.rs For Viridofulvin analogues, docking studies have been instrumental in elucidating their binding modes with various protein targets. Molecular dynamics (MD) simulations further refine these findings by providing a view of the dynamic behavior of the ligand-protein complex over time, assessing its stability and conformational changes. wikipedia.org

A significant body of research has focused on docking Griseofulvin and its derivatives, including those with structures analogous to Viridofulvin, into the binding sites of various targets:

Tubulin: The primary target for Griseofulvin's antifungal and anticancer activity is tubulin. researchgate.net Docking studies have investigated the interactions of analogues at the taxol binding site of different human β-tubulin isotypes. researchgate.net These models reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand in the binding pocket, providing a rationale for the observed activity. researchgate.net

Bacterial Proteins: In the search for new antibacterial agents, novel Griseofulvin derivatives have been designed and docked against bacterial targets. nih.gov These studies have shown strong binding affinities for proteins essential to bacterial survival, such as the FtsZ protein (a prokaryotic homologue of tubulin) and penicillin-binding proteins (PBPs). nih.govwikipedia.org

Viral Proteins: As part of drug repurposing efforts, computational studies have also explored the potential of Griseofulvin derivatives against viral targets, such as the main protease of SARS-CoV-2.

MD simulations complement these docking studies by confirming the stability of the predicted binding poses. wikipedia.org Analyses of root mean square deviation (RMSD), root mean square fluctuation (RMSF), and radius of gyration (Rg) from MD trajectories indicate whether the analogue remains stably bound or if the complex is prone to dissociation, providing a more accurate estimate of the binding affinity. wikipedia.org

| Analogue/Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

| Griseofulvin | SARS-CoV-2 Main Protease | -6.8 | Not specified |

| Derivative M9 | SARS-CoV-2 Main Protease | -9.49 | Not specified |

| Derivative A3 | Angiotensin-Converting Enzyme 2 (ACE2) | -8.44 | Not specified |

| Designed Analogue G2 | Penicillin-Binding Protein 2 (PBP2) | -55.29 | Not specified |

| Designed Analogue G3 | Penicillin-Binding Protein 2 (PBP2) | -57.04 | Not specified |

| Designed Analogues | FtsZ Protein | -29.48 to -38.59 | Not specified |

This table presents a selection of computational docking results for Griseofulvin and its designed analogues against various biological targets, as reported in the literature. bg.ac.rs

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. medcraveonline.com A QSAR model allows for the prediction of the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts towards the most promising candidates. medcraveonline.com

While specific, published QSAR models for Viridofulvin were not identified, the principles of QSAR are highly applicable to its class of analogues. The development of a robust QSAR model for Viridofulvin derivatives would involve several key steps:

Data Set Preparation: A series of Viridofulvin analogues with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: For each analogue, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges, HOMO/LUMO energies).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates a subset of the most relevant descriptors with the observed biological activity.

Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure it is robust and not a result of chance correlation. researchgate.net

SAR studies on Griseofulvin analogues provide the foundational data for such a model. For instance, research has shown that modifications at the 4, 5, 2', 3', and 4' positions of the Griseofulvin core significantly impact activity. nih.gov It was found that modifications at the 4 and 5 positions lead to inactive molecules, while the enol ether must be at the 2' position and the 4' position needs to be sp(2) hybridized for potent activity. nih.gov This type of information is critical for informing the descriptor selection and interpretation of a future QSAR model for Viridofulvin derivatives.

Virtual Screening and Scaffold Hopping for Viridofulvin Derivatives

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net For Viridofulvin, this approach can be used to discover novel analogues with potentially improved properties. For example, virtual screening of compound databases against the β-tubulin binding site has been used to identify Griseofulvin derivatives with favorable binding potential. researchgate.net This process typically involves rapidly docking millions of compounds in silico and ranking them based on their predicted binding affinity, allowing researchers to focus on a smaller, more manageable number of candidates for experimental testing.

Scaffold hopping is a more advanced strategy that aims to identify molecules with different core structures (scaffolds) but similar biological activity to a known active compound like Viridofulvin. This is particularly useful for discovering new chemical classes of compounds that may have better properties, such as improved solubility, lower toxicity, or novel intellectual property potential. The process involves creating a 3D representation of the essential pharmacophoric features of Viridofulvin—the key functional groups and their spatial arrangement required for binding to its target. This pharmacophore model is then used as a query to search 3D databases for molecules that, despite having a different underlying scaffold, present a similar arrangement of these key features. This can lead to the discovery of entirely novel molecular frameworks that mimic the biological activity of Viridofulvin.

Mechanisms of Resistance to Viridofulvin

Molecular Basis of Microbial Resistance to Viridofulvin

The molecular underpinnings of resistance to polyene antifungals, and by extension likely to Viridofulvin, are complex and can involve genetic mutations that alter the drug's target or cellular processes that reduce the drug's efficacy.

Currently, there is a lack of published genomic and proteomic analyses specifically focused on Viridofulvin-resistant microbial strains. However, such studies on fungi resistant to other polyenes, like Amphotericin B, have provided valuable insights. Genomic analyses of resistant strains often reveal mutations in genes associated with the ergosterol (B1671047) biosynthesis pathway. infectiologyjournal.comnih.gov For instance, whole-genome sequencing of resistant Candida species has identified single nucleotide polymorphisms (SNPs) in genes crucial for sterol synthesis. nih.gov

Proteomic studies, which analyze the entire protein complement of an organism, have been employed to understand the response of fungi to polyene treatment. nih.govtandfonline.com For example, proteomic analysis of Aspergillus fumigatus exposed to Amphotericin B showed increased levels of proteins involved in stress responses and transmembrane transport. oup.comnih.gov A hypothetical proteomic analysis of a Viridofulvin-resistant fungal strain might reveal similar patterns, as indicated in the table below, though this remains speculative without direct experimental evidence.

Table 1: Hypothetical Proteomic Profile of a Viridofulvin-Resistant Fungal Strain

| Protein Category | Predicted Change in Expression | Potential Role in Resistance |

| Ergosterol Biosynthesis Enzymes | Decreased | Reduction of the primary drug target. |

| Stress Response Proteins (e.g., Catalases) | Increased | Detoxification of reactive oxygen species induced by drug action. |

| Efflux Pump Proteins (ABC/MFS Transporters) | Increased | Active removal of Viridofulvin from the cell. |

| Cell Wall Integrity Pathway Proteins | Altered | Compensatory changes to maintain cell structure. |

The primary mechanism of resistance to polyene antifungals involves mutations in the genes of the ergosterol biosynthesis pathway. infectiologyjournal.com Ergosterol is the principal sterol in fungal cell membranes and is the primary binding target for polyenes. Mutations that lead to a quantitative or qualitative alteration of ergosterol can significantly reduce the binding affinity of polyenes like Viridofulvin.

Key genes where resistance-conferring mutations have been identified for other polyenes include:

ERG3 (C-5 sterol desaturase): Mutations in this gene can block the final steps of ergosterol synthesis, leading to the accumulation of alternative sterols in the membrane. This alteration reduces the binding sites for polyenes. infectiologyjournal.com

ERG6 (C-24 sterol methyltransferase): Loss-of-function mutations in this gene can also lead to the production of altered membrane sterols, conferring resistance to polyenes. oup.com

ERG11 (Lanosterol 14-α-demethylase): While the primary target of azole antifungals, mutations in ERG11 can sometimes lead to cross-resistance to polyenes due to the interconnectedness of the sterol biosynthesis pathway. nih.gov

ERG2 and ERG5: Mutations in these genes, also part of the ergosterol pathway, have been implicated in polyene resistance.

While not specifically documented for Viridofulvin, it is highly probable that similar mutations in these ERG genes would confer resistance to it.

Cellular Strategies for Viridofulvin Resistance

Fungi can employ several cellular strategies to counteract the effects of antifungal drugs, including actively pumping the drug out, enzymatically modifying it, or altering its target.

Efflux pumps are transmembrane proteins that actively transport a wide range of substances, including drugs, out of the cell. The two major superfamilies of efflux pumps implicated in antifungal resistance are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. ejgm.co.ukbiotechmedjournal.comnih.gov Overexpression of genes encoding these pumps is a well-established mechanism of resistance to azole antifungals. oup.com

While the role of efflux pumps in polyene resistance is considered less prominent than for azoles, some studies suggest their involvement. frontiersin.org Overexpression of certain ABC transporters could potentially contribute to reduced intracellular concentrations of Viridofulvin, thereby diminishing its antifungal activity. However, direct evidence for the efflux of Viridofulvin by specific pumps is currently unavailable.

The enzymatic inactivation or modification of an antibiotic is a common resistance mechanism in bacteria. In the context of fungi and polyenes, this mechanism is less understood. There are currently no specific reports of enzymes produced by resistant fungi that can degrade or modify Viridofulvin or other polyene antibiotics. nih.govuni-halle.de The complex structure of polyenes may render them less susceptible to enzymatic attack compared to other classes of antibiotics. However, the possibility of such a mechanism cannot be entirely ruled out and remains an area for future investigation.

As discussed previously, the primary mechanism of resistance to polyenes is the modification of their target, the fungal cell membrane, through alterations in ergosterol content. infectiologyjournal.com This is achieved through mutations in the ergosterol biosynthesis pathway. nih.gov This leads to a fungal cell membrane with either a reduced amount of ergosterol or the presence of alternative sterols that have a lower affinity for polyene binding. This effectively bypasses the drug's mechanism of action, which relies on binding to ergosterol to form pores and disrupt membrane integrity.

Another proposed, though less common, mechanism involves an increase in catalase activity, which could help the fungal cell withstand the oxidative damage induced by polyene action.

Evolutionary Dynamics of Viridofulvin Resistance

Extensive searches of scientific literature and databases have revealed a significant lack of specific information regarding the evolutionary dynamics of resistance to the antifungal compound Viridofulvin. While the emergence of resistance is a critical aspect of antimicrobial drug development and clinical use, dedicated studies on how fungal populations develop and sustain resistance specifically to Viridofulvin appear to be absent from publicly accessible research.

The evolutionary dynamics of drug resistance typically encompass several key areas of investigation, none of which have been documented for Viridofulvin:

Spontaneous Mutation Rates: There is no available data on the frequency at which spontaneous mutations conferring resistance to Viridofulvin arise in susceptible fungal populations.

Selective Pressure and Fitness Costs: Research has not been published that quantifies the selective pressure exerted by Viridofulvin on fungal populations or the potential fitness costs associated with resistance mutations in the absence of the drug. Such studies are crucial for predicting how resistance might spread and persist in different environments.

Genetic Mechanisms of Adaptation: While it is known that Viridofulvin, similar to griseofulvin (B1672149), likely acts as a mitotic inhibitor, the specific genetic adaptations that would lead to resistance are not documented. wikipedia.org This includes a lack of information on target site mutations (e.g., in tubulin genes), alterations in drug transport (efflux or influx), or the development of compensatory metabolic pathways. reviberoammicol.comfrontiersin.org

Horizontal Gene Transfer: There are no studies indicating whether resistance determinants for Viridofulvin could be transferred between different fungal strains or species.

Cross-Resistance: Information regarding whether resistance to Viridofulvin would confer cross-resistance to other antifungal agents is not available.

Without dedicated research, any discussion on the evolutionary dynamics of Viridofulvin resistance would be purely speculative and not based on the required scientifically accurate and specific findings. The scientific community has documented these evolutionary processes for many other antifungal agents, but Viridofulvin remains an uncharacterized compound in this regard.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Viridofulvin’s structural identity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray crystallography are critical for structural elucidation. For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., λ = 245 nm) and thin-layer chromatography (TLC) are standard. Ensure retention indices and spectral data align with literature values for known analogs. New compounds require full elemental analysis and spectroscopic validation .

Q. How should researchers design experiments to optimize Viridofulvin synthesis while minimizing byproducts?

- Methodological Answer : Use Design of Experiments (DoE) frameworks, such as factorial designs, to test variables like reaction temperature, solvent polarity, and catalyst concentration. Monitor reaction progress via LC-MS or GC-MS. Kinetic studies (e.g., time-course HPLC analysis) can identify optimal reaction termination points. Document deviations from published protocols to ensure reproducibility .

Q. What are the best practices for confirming Viridofulvin’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% relative humidity for 6 months). Use HPLC to track degradation products and UV-Vis spectroscopy to monitor absorbance shifts. Compare results with control samples stored at -20°C. Include statistical analysis (e.g., ANOVA) to validate significance of observed changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Viridofulvin across different studies?

- Methodological Answer : Perform systematic reviews adhering to PRISMA or Cochrane guidelines to aggregate data. Assess heterogeneity through meta-regression (e.g., differences in cell lines, assay protocols, or compound purity). Validate findings via independent replication studies using standardized bioassays (e.g., MIC assays for antimicrobial activity). Transparently report confounding variables like solvent effects (e.g., DMSO cytotoxicity thresholds) .

Q. What computational strategies are effective for predicting Viridofulvin’s mechanism of action and off-target interactions?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen against target protein libraries (e.g., PDB). Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Use cheminformatics tools (e.g., SwissTargetPrediction) for off-target profiling. Cross-reference results with transcriptomic or proteomic datasets to identify pathway-level effects .

Q. How can nomenclature-related misinterpretations of Viridofulvin (e.g., erroneous association with antiviral activity) be mitigated in literature?

- Methodological Answer : Adhere to IUPAC naming conventions and explicitly clarify structural distinctions from antiviral agents in manuscripts. Use controlled vocabularies (e.g., MeSH terms) in databases to prevent algorithmic misclassification. Highlight this issue in the "Limitations" section of studies, citing historical precedents of naming confusion .

Q. What frameworks are recommended for assessing Viridofulvin’s ecological impact in environmental microbiology studies?

- Methodological Answer : Apply the PECO (Population, Exposure, Comparator, Outcome) framework. For lab studies, use microcosm models to simulate soil or aquatic environments. Measure endpoints like microbial diversity (via 16S rRNA sequencing) and metabolic activity (via respirometry). For field studies, follow OECD guidelines for environmental risk assessment, including LC50 determinations for non-target organisms .

Data Reproducibility & Ethical Considerations

Q. What steps ensure reproducibility in Viridofulvin-related pharmacological studies?

- Methodological Answer : Provide full experimental details in supplementary materials, including batch-specific purity data, solvent suppliers, and instrument calibration records. Use open-source platforms (e.g., Zenodo) to share raw spectra, chromatograms, and datasets. Follow ARRIVE guidelines for in vivo studies, reporting animal strain-specific responses and randomization methods .

Q. How should researchers address potential conflicts between Viridofulvin’s bioactivity and cytotoxicity in therapeutic applications?

- Methodological Answer : Calculate therapeutic indices (TI = TD50/ED50) across multiple cell models. Use transcriptomic profiling (e.g., RNA-seq) to differentiate target-specific effects from general cytotoxicity. For in vivo studies, incorporate histopathological analysis of major organs. Discuss dose-escalation strategies in preclinical frameworks .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.